molecular formula C11H14Cl3NO B13026315 4-(3,4-Dichlorophenyl)-4-piperidinol HCl

4-(3,4-Dichlorophenyl)-4-piperidinol HCl

Cat. No.: B13026315
M. Wt: 282.6 g/mol
InChI Key: HIZHZHUHTRZEDK-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-4-piperidinol HCl is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidinol group attached to a dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-4-piperidinol HCl typically involves the reaction of 3,4-dichlorophenyl with piperidinol under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-4-piperidinol HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-4-piperidinol HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dichlorophenyl)-4-piperidinol HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14Cl3NO

Molecular Weight

282.6 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-9-2-1-8(7-10(9)13)11(15)3-5-14-6-4-11;/h1-2,7,14-15H,3-6H2;1H

InChI Key

HIZHZHUHTRZEDK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC(=C(C=C2)Cl)Cl)O.Cl

Origin of Product

United States

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